

Application Notes and Protocols for Reactions with 4-Ethenyloxane-4-carboxylic Acid

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Compound of Interest

Compound Name: 4-Ethenyloxane-4-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common reactions involving **4-Ethenyloxane-4-carboxylic acid**. This versatile building block possesses three key functional groups: a strained oxetane ring, a reactive carboxylic acid, and a polymerizable ethenyl (vinyl) group. The experimental setups described herein are based on established organic chemistry principles for these functional moieties.

Crucial Stability Note: Oxetane-carboxylic acids are known to be susceptible to intramolecular ring-opening, leading to the formation of lactone byproducts, particularly when heated or under acidic conditions.[1][2] It is therefore recommended to perform reactions at low temperatures whenever feasible and to store the compound as its corresponding ester or a salt to improve long-term stability.[2] Careful monitoring of reaction conditions and product purity is essential.

Amide Coupling Reactions

The carboxylic acid moiety of **4-Ethenyloxane-4-carboxylic acid** can be readily converted to a wide range of amides using standard peptide coupling reagents. This is a frequently employed transformation in medicinal chemistry to generate novel chemical entities.[3][4]

Experimental Protocol: Amide Synthesis using EDC and HOBt



This protocol describes a general procedure for the coupling of **4-Ethenyloxane-4-carboxylic acid** with a primary or secondary amine.

Materials:

- 4-Ethenyloxane-4-carboxylic acid
- Amine of interest
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Ethenyloxane-4-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.
- Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Add EDC (1.2 eq) portion-wise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.



- Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Data Presentation: Representative Amide Coupling

Entry	Amine	Coupling Reagents	Solvent	Time (h)	Temp (°C)	Yield (%)
1	Benzylami ne	EDC, HOBt, DIPEA	DCM	16	RT	75-85
2	Morpholine	HATU, DIPEA	DMF	12	RT	80-90
3	Aniline	EDC, DMAP, HOBt (cat.)	MeCN	24	RT	65-75

Note: Yields are hypothetical and based on typical outcomes for amide coupling reactions.

Logical Workflow for Amide Coupling



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Caption: Workflow for the synthesis of amides from **4-Ethenyloxane-4-carboxylic acid**.



Esterification Reactions

The carboxylic acid can be converted to its corresponding ester, which can serve as a more stable precursor or as a final product. Fischer esterification is a classic method for this transformation.[5][6][7]

Experimental Protocol: Fischer Esterification

This protocol outlines the acid-catalyzed esterification of **4-Ethenyloxane-4-carboxylic acid** with an alcohol.

Materials:

- 4-Ethenyloxane-4-carboxylic acid
- Alcohol (e.g., ethanol, methanol) to be used in large excess as the solvent
- Concentrated sulfuric acid (catalytic amount)
- Saturated agueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- · Diethyl ether

Procedure:

- In a round-bottom flask, dissolve 4-Ethenyloxane-4-carboxylic acid (1.0 eq) in the desired alcohol (e.g., 20-50 eq).
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
- Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
- After cooling to room temperature, remove the excess alcohol under reduced pressure.



- Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude ester by flash column chromatography or distillation if applicable.

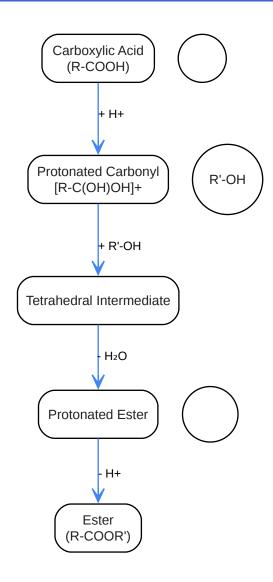
Data Presentation: Representative Esterification Reactions

Entry	Alcohol	Catalyst	Time (h)	Temp (°C)	Yield (%)
1	Methanol	H ₂ SO ₄	6	Reflux	70-80
2	Ethanol	H ₂ SO ₄	8	Reflux	65-75
3	Isopropanol	H ₂ SO ₄	12	Reflux	50-60

Note: Yields are hypothetical and based on typical outcomes for Fischer esterification.

Signaling Pathway for Acid-Catalyzed Esterification





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Caption: Mechanism of Fischer Esterification.

Oxetane Ring-Opening Reactions

The strained oxetane ring is susceptible to nucleophilic attack, leading to ring-opening products. This reactivity can be exploited to introduce new functionalities.[8][9]

Experimental Protocol: Nucleophilic Ring-Opening with an Amine

This protocol describes a potential ring-opening reaction with an amine, which would result in an amino alcohol derivative.



Materials:

- 4-Ethenyloxane-4-carboxylic acid
- Amine (e.g., benzylamine)
- Anhydrous solvent (e.g., THF, Dioxane)
- Lewis acid catalyst (optional, e.g., In(OTf)₃)

Procedure:

- In a sealed tube, dissolve **4-Ethenyloxane-4-carboxylic acid** (1.0 eq) in the chosen anhydrous solvent.
- Add the amine (2.0-3.0 eq).
- If required, add a catalytic amount of a Lewis acid.
- Heat the reaction mixture to 80-100 °C for 12-24 hours. Caution: Heating may promote isomerization to the lactone.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, cool the reaction mixture and concentrate under reduced pressure.
- Purify the crude product by an appropriate method such as column chromatography or crystallization.

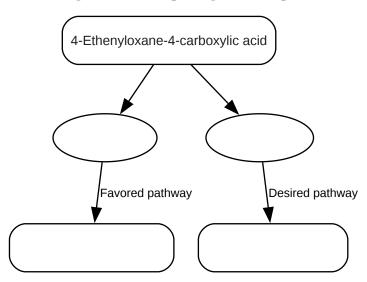
Data Presentation: Potential Ring-Opening Reactions



Entry	Nucleoph ile	Catalyst	Solvent	Time (h)	Temp (°C)	Expected Product
1	Benzylami ne	None	Dioxane	24	100	Amino alcohol
2	Sodium azide	None	DMF	12	80	Azido alcohol
3	Thiophenol	K ₂ CO ₃	MeCN	16	60	Thioether alcohol

Note: These are proposed reactions based on the general reactivity of oxetanes. Actual yields and conditions would require experimental optimization.

Logical Relationship in Ring-Opening vs. Isomerization



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Caption: Competing reaction pathways for **4-Ethenyloxane-4-carboxylic acid**.

Vinyl Group Polymerization

The ethenyl (vinyl) group on the oxetane ring can potentially undergo polymerization, such as ring-opening metathesis polymerization (ROMP), to form novel polymers.[6][10]



Experimental Considerations for Polymerization

A detailed protocol for the polymerization of **4-Ethenyloxane-4-carboxylic acid** is not readily available in the literature. However, based on related vinyl-substituted cyclic monomers, a ring-opening metathesis polymerization (ROMP) approach could be explored.

Key considerations would include:

- Catalyst Choice: A Grubbs-type or other suitable metathesis catalyst would be required.
- Solvent: Anhydrous and degassed solvents such as dichloromethane or toluene are typically used.
- Monomer-to-Catalyst Ratio: This would be varied to control the molecular weight of the resulting polymer.
- Temperature: Reactions are often run at room temperature or slightly elevated temperatures.
- Protection of the Carboxylic Acid: The acidic proton of the carboxylic acid may interfere with many organometallic catalysts. It would likely need to be protected (e.g., as an ester) prior to polymerization and then deprotected post-polymerization.

Due to the speculative nature of this reaction for this specific monomer, a detailed protocol is not provided. Experimental investigation would be necessary to determine the feasibility and optimal conditions.

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